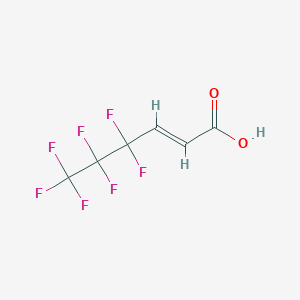
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid
Descripción general
Descripción
4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid is a chemical compound with the molecular formula C6H3F7O2 . It has a molecular weight of 240.08 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid can be represented by the SMILES notation: C(=C/C(C(C(F)(F)F)(F)F)(F)F)\C(=O)O . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación
Luminescent Complexes with Lanthanides
Background: The reaction of HPyrC3F7 with freshly precipitated hydrated europium (Eu³⁺) and samarium (Sm³⁺) hydroxides in ethanol (EtOH) yields crystalline complexes of the composition [Ln(PyrC3F7)₃(EtOH)₂], where Ln represents the lanthanide ion (Eu or Sm). These complexes have been extensively studied due to their luminescent properties.
Key Points:- Metlin, M. T., Belousov, Y. A., Datskevich, N. P., Kiskin, M. A., Korshunov, V. M., Metlina, D. A., & Taydakov, I. V. (2022). Synthesis, structure, and luminescent properties of neutral tris-complexes of Eu³⁺ and Sm³⁺ with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione. Russian Chemical Bulletin, 71(11), 2187–2198
Gadolinium Complexes
Background: Gadolinium (Gd³⁺) complexes play a crucial role in medical imaging (MRI) and contrast agents. HPyrC3F7 has been explored in this context.
Key Points:- Synthesis, crystal structure, and spectral properties of tris-[4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione] gadolinium(III) complex. Russian Journal of Inorganic Chemistry, 58(7), 821–825
Propiedades
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H,(H,14,15)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNWYYINLFKND-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(F)(F)F)(F)F)(F)F)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896671 | |
| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37759-76-5 | |
| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)
![Ethyl 4-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}carbonyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B3041676.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)



![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)


![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)